(4-(Benzyloxy)phenyl)trimethylsilane

説明

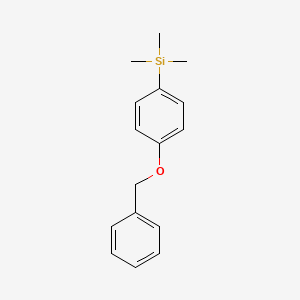

(4-(ベンジルオキシ)フェニル)トリメチルシランは、分子式 C16H20OSi の有機ケイ素化合物です。これは、フェニル環のパラ位にベンジルオキシ基が結合したフェニルトリメチルシランの誘導体です。

2. 製法

合成経路と反応条件: (4-(ベンジルオキシ)フェニル)トリメチルシランの合成は、通常、(4-ヒドロキシフェニル)トリメチルシランとベンジルブロミドを、炭酸カリウムなどの塩基の存在下で反応させることにより行われます。反応は、ジメチルホルムアミド (DMF) などの有機溶媒中で還流条件下で行われます。生成物は、カラムクロマトグラフィーで精製して目的の化合物を得ます。

工業的製造方法: (4-(ベンジルオキシ)フェニル)トリメチルシランの具体的な工業的製造方法はあまり公表されていませんが、一般的なアプローチでは、ラボ規模の合成プロセスを拡大することが含まれます。これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、蒸留や結晶化などの大規模精製技術の採用が含まれます。

特性

分子式 |

C16H20OSi |

|---|---|

分子量 |

256.41 g/mol |

IUPAC名 |

trimethyl-(4-phenylmethoxyphenyl)silane |

InChI |

InChI=1S/C16H20OSi/c1-18(2,3)16-11-9-15(10-12-16)17-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

InChIキー |

BXNKGJRYJBISQB-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Benzylation of Phenolic Substrates

Benzyl ether formation is a cornerstone of protecting group chemistry. A representative method involves treating 4-hydroxyphenyltrimethylsilane with benzyl bromide under alkaline conditions. For example, sodium hydroxide in aqueous or polar aprotic solvents (e.g., dimethylformamide) facilitates nucleophilic substitution, yielding the benzyloxy-protected intermediate. This approach mirrors protocols used in the synthesis of 4-benzyloxy-4'-hydroxydiphenylsulfone, where benzyl bromide reacts with phenolic hydroxyl groups at elevated temperatures (80–90°C) under inert atmospheres.

Key considerations:

-

Base selection : Alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (K₂CO₃) are effective, though steric hindrance may necessitate phase-transfer catalysts for insoluble substrates.

-

Solvent systems : Toluene or ethyl acetate enables efficient mixing while minimizing hydrolysis of sensitive intermediates.

Silylation Strategies for Aromatic Rings

Introducing the TMS group to the aromatic ring requires precision to ensure regioselectivity and avoid side reactions. Two primary methodologies dominate:

Directed Ortho-Metalation (DoM)

Directed lithiation leverages electron-donating groups (e.g., benzyloxy) to activate specific ring positions. For instance, treating 4-benzyloxybromobenzene with a strong base like lithium diisopropylamide (LDA) generates an aryl lithium species ortho to the benzyloxy group. Subsequent quenching with trimethylsilyl chloride (TMSCl) installs the TMS moiety. While this method excels in regiocontrol, competing para-metalation may occur if steric or electronic factors favor alternative pathways.

Convergent Synthesis via Cross-Coupling

Palladium-catalyzed cross-coupling offers a modular route to assemble the benzyloxy and TMS groups on a benzene ring. While less common for silicon-containing substrates, Suzuki-Miyaura couplings using 4-benzyloxyphenylboronic acid and TMS-functionalized electrophiles (e.g., TMS-substituted aryl halides) show promise. However, the sensitivity of silicon groups to harsh conditions necessitates mild catalysts (e.g., Pd(PPh₃)₄) and low temperatures.

Limitations :

-

TMS stability : Prolonged reaction times or elevated temperatures may cleave Si–C bonds.

-

Boronic acid availability : Custom synthesis of TMS-bearing boronic acids adds complexity.

Protection-Deprotection Sequences

Multi-step syntheses often employ temporary protecting groups to manage reactivity. In one patent-derived approach, a ketal-protected ketone undergoes condensation with an imine to form an azetidinone intermediate, which is subsequently silylated and deprotected. While tailored for ezetimibe precursors, this strategy highlights the utility of silyl groups in complex molecule assembly.

Example workflow :

-

Protect 4-hydroxyphenyl ketone as a ketal.

-

Condense with imine V to form an amide intermediate.

-

Silylate using TMSCl in the presence of a mild base (e.g., triethylamine).

-

Deprotect the ketal under acidic conditions (e.g., HCl/THF).

Analytical and Process Considerations

Purity and Characterization

Sigma-Aldrich’s offering of this compound lacks analytical data, underscoring the need for rigorous in-house characterization. Techniques include:

Scale-Up Challenges

-

Cost of silylating agents : TMSCl is economical, but bulk handling requires anhydrous conditions.

-

Byproduct management : Siloxane formation during quenching necessitates careful workup (e.g., aqueous washes, silica gel filtration).

Emergent Technologies: Flow Chemistry

Continuous-flow systems enhance reproducibility and safety in silylation reactions. By telescoping lithiation, silylation, and quenching into a single flow setup, researchers achieve higher yields (e.g., 81% over four steps for benzyne precursors). Adapting this to this compound could reduce reaction times from days to hours .

化学反応の分析

反応の種類: (4-(ベンジルオキシ)フェニル)トリメチルシランは、以下を含むさまざまな化学反応を起こします。

酸化: ベンジルオキシ基は酸化されて安息香酸誘導体を形成できます。

還元: この化合物は還元されて (4-(ベンジルオキシ)フェニル)メタノールを形成できます。

置換: トリメチルシリル基は、ハロゲンや有機金属化合物などの試薬との反応によって、他の官能基で置換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を酸性条件で使用します。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの試薬を使用します。

置換: ハロゲン化は、触媒の存在下で臭素 (Br2) やヨウ素 (I2) などの試薬を使用して行うことができます。

生成される主な生成物:

酸化: 安息香酸誘導体。

還元: (4-(ベンジルオキシ)フェニル)メタノール。

置換: さまざまな置換フェニルトリメチルシラン。

科学的研究の応用

Organic Synthesis

(4-(Benzyloxy)phenyl)trimethylsilane serves as a versatile reagent in organic synthesis. Its ability to act as a protecting group for alcohols and phenols facilitates the selective functionalization of complex molecules.

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in the fields of:

- Silicone-based polymers : Enhancing mechanical properties and thermal stability.

- Liquid crystals : Investigating its potential in liquid crystal displays due to its structural characteristics.

Pharmaceutical Chemistry

In medicinal chemistry, this compound can be utilized as an intermediate in the synthesis of bioactive compounds. Its ability to modulate reactivity makes it valuable for creating diverse pharmaceutical agents.

Case Study 1: Organic Synthesis

A study demonstrated the utility of this compound as a protecting group during multi-step syntheses of complex natural products. The compound allowed for selective deprotection under mild conditions, showcasing its effectiveness compared to traditional protecting groups.

Case Study 2: Material Science

Research into silicone-based materials revealed that incorporating this compound improved thermal stability and mechanical strength of polymer matrices, making it a candidate for high-performance materials in electronics.

Case Study 3: Pharmaceutical Development

In a medicinal chemistry project, this compound was utilized as an intermediate in synthesizing novel anti-cancer agents. The compound's reactivity facilitated the formation of complex structures with potential therapeutic effects.

作用機序

(4-(ベンジルオキシ)フェニル)トリメチルシランの作用機序は、さまざまな分子標的と経路との相互作用を含みます。ベンジルオキシ基は水素結合と π-π 相互作用に参加でき、トリメチルシリル基は化合物の親油性を高めることができます。これらの相互作用は、化合物の反応性とその生物膜への浸透能力に影響を与える可能性があり、薬物送達やその他の用途で有用になります。

類似化合物:

- (4-(ジフェニルシリル)フェニル)トリメチルシラン

- (4-ニトロフェニル)トリメチルシラン

- (4-ヨードフェニルエチニル)トリメチルシラン

- (4-ブロモフェニルエチニル)トリメチルシラン

比較: (4-(ベンジルオキシ)フェニル)トリメチルシランは、ベンジルオキシ基の存在によってユニークであり、他の類似の化合物とは異なる化学的性質を付与します。例えば、(4-(ジフェニルシリル)フェニル)トリメチルシランは、ベンジルオキシ基の代わりにジフェニルシリル基を持っていて、反応性と用途が異なります。同様に、(4-ニトロフェニル)トリメチルシランはニトロ基を含んでおり、その電子特性と反応性を大きく変化させます。

類似化合物との比較

- (4-(Diphenylsilyl)phenyl)trimethylsilane

- (4-Nitrophenyl)trimethylsilane

- (4-Iodophenylethynyl)trimethylsilane

- (4-Bromophenylethynyl)trimethylsilane

Comparison: (4-(Benzyloxy)phenyl)trimethylsilane is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties compared to other similar compounds. For instance, (4-(Diphenylsilyl)phenyl)trimethylsilane has a diphenylsilyl group instead of a benzyloxy group, leading to different reactivity and applications. Similarly, (4-Nitrophenyl)trimethylsilane contains a nitro group, which significantly alters its electronic properties and reactivity.

生物活性

(4-(Benzyloxy)phenyl)trimethylsilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Synthesis

The compound this compound is characterized by a phenyl ring substituted with a benzyloxy group and a trimethylsilyl group. The general structure can be represented as follows:

The synthesis typically involves the reaction of 4-hydroxybenzyl alcohol with trimethylchlorosilane in the presence of a base, leading to the formation of the desired silane derivative. The reaction can be summarized as:

- Reagents : 4-Hydroxybenzyl alcohol, trimethylchlorosilane, base (e.g., NaOH).

- Conditions : Stirring at room temperature or under reflux conditions.

- Product : this compound.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens. For example, compounds containing aryl groups have been shown to inhibit the enzyme LpxC, which is crucial for lipid A biosynthesis in Gram-negative bacteria. This inhibition can lead to increased potency against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 4-(Benzyloxy)phenyl derivatives | 0.039 | Pseudomonas aeruginosa |

| Aryl-substituted LpxC inhibitors | 6.3 | E. coli |

Neuropharmacological Effects

The neuropharmacological potential of related compounds has also been explored. For instance, studies on benzyl-substituted derivatives have demonstrated anticonvulsant properties in animal models, suggesting that similar derivatives may exhibit neuroprotective effects .

| Compound | ED50 (mg/kg) | Effect |

|---|---|---|

| N'-benzyl 2-amino-3-methylbutanamide | 13-21 | Anticonvulsant |

| N'-benzyl 2-amino-3,3-dimethylbutanamide | 20-25 | Anticonvulsant |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds like this one may act as inhibitors of critical enzymes involved in bacterial cell wall synthesis or other metabolic pathways.

- Receptor Modulation : The structural similarity to known neurotransmitter analogs suggests potential interactions with neurotransmitter receptors, influencing CNS activity.

Case Studies and Research Findings

- Antimicrobial Study : A study reported that derivatives with similar structures exhibited significant antimicrobial activity against multidrug-resistant strains, reinforcing the potential utility of this compound as a scaffold for antibiotic development .

- Neuropharmacological Evaluation : In a series of tests evaluating anticonvulsant activity, compounds structurally related to this compound were found to have enhanced activity compared to traditional anticonvulsants like phenobarbital .

Q & A

Q. What are the key physicochemical properties of (4-(Benzyloxy)phenyl)trimethylsilane, and how do they influence laboratory handling?

The compound’s structure includes a benzyloxy group and a trimethylsilyl moiety, conferring lipophilicity and sensitivity to hydrolysis. Key properties include:

Q. Handling Recommendations :

Q. What are the standard synthetic routes for this compound, and what hazards require mitigation?

A common route involves silylation of 4-benzyloxyphenol using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or triethylamine):

Dissolve 4-benzyloxyphenol (1 eq) in dry DCM.

Add TMSCl (1.2 eq) and imidazole (2 eq) under nitrogen.

Stir at RT for 12–24 hours, then purify via silica gel chromatography .

Q. Critical Hazards :

- TMSCl : Corrosive; use in a fume hood with acid-resistant gloves.

- Exothermic reaction : Monitor temperature during TMSCl addition.

- Mutagenicity screening : Ames testing is recommended for intermediates (analogous to anomeric amides) .

Advanced Research Questions

Q. How can adsorption losses of this compound in analytical workflows be minimized?

Adsorption to glassware is a key challenge due to the compound’s hydrophobicity. Methodological solutions :

- Glassware deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) in toluene, followed by methanol rinses .

- SPE optimization : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Elute with 2 mL acetonitrile:methanol (9:1) .

- Internal standards : Spike with deuterated analogs (e.g., benzophenone-d5) to correct for recovery losses .

Q. What strategies enable selective functionalization of the benzyloxy or trimethylsilyl groups in cross-coupling reactions?

The trimethylsilyl group can act as a directing group or transient protective moiety:

- Pd-catalyzed couplings : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to couple the aryl bromide derivative. The silyl group remains intact under mild conditions (e.g., 60°C) .

- Protection-deprotection : Cleave the silyl group with TBAF in THF to expose a hydroxyl group for subsequent alkylation .

Case Study : In synthesizing pyrrole derivatives, ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate retained the benzyloxy group during Heck coupling, while the silyl group was selectively modified .

Q. How do structural modifications to the benzyloxy or silyl moieties impact stability and bioactivity?

Q. Key Findings :

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing this compound?

- ¹H-NMR : The trimethylsilyl protons appear as a singlet at δ 0.2–0.4 ppm. Aromatic protons (benzyloxy) resonate at δ 6.8–7.4 ppm .

- HRMS : Use ESI+ mode with m/z calculated for [M+H]⁺: 272.1382 (C₁₆H₂₀OSi) .

- TGA-DSC : Thermal decomposition onset at 220°C confirms stability for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。